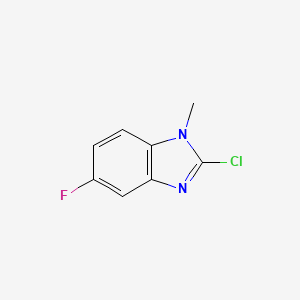
2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a synthetic organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring containing a nitrogen, two carbon atoms, two oxygen atoms, and one bromine atom. This compound has been studied extensively in the laboratory due to its interesting chemical and physical properties. It has been used as a starting material in the synthesis of various other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical assays.
科学研究应用
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical assays. In addition, it has been used as a model compound in studies of the electronic structure of aromatic compounds, as a reference compound in studies of the physical and chemical properties of heterocyclic compounds, and as a substrate in studies of enzyme-catalyzed reactions.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is not well understood. However, it is believed that the compound undergoes a series of electron transfer reactions in which the bromine and chlorine atoms are oxidized and reduced, respectively. This electron transfer is thought to be responsible for the compound’s catalytic activity.
Biochemical and Physiological Effects
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has been studied extensively in the laboratory due to its interesting chemical and physical properties. However, its biochemical and physiological effects are not well understood. In vitro studies have shown that the compound is capable of inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. In vivo studies have shown that the compound is capable of reducing the toxicity of certain drugs.
实验室实验的优点和局限性
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has several advantages as a laboratory reagent. It is relatively inexpensive, easy to obtain, and has a wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound is volatile and must be stored in an inert atmosphere.
未来方向
For research include further studies of the compound’s biochemical and physiological effects, its mechanism of action, and its potential applications in drug development and other areas of science. In addition, further studies of the compound’s electronic structure and its potential as a catalyst in chemical reactions could lead to new and exciting discoveries.
合成方法
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can be synthesized through several different methods. One method involves the reaction of 4-chloromethyl-2-(3-bromophenyl)-1,3-oxazole with aqueous sodium hydroxide to yield the desired compound. Another method involves the reaction of 2-bromophenyl-4-chloromethyl-1,3-oxazole with aqueous sodium hydroxide and potassium carbonate to yield the desired compound. In both of these methods, the reaction takes place in an inert atmosphere and the desired product is isolated by precipitation.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile to form 2-(3-bromophenyl)-4-chloromethyl-1,3-oxazole-5-carbaldehyde, which is then treated with ammonium acetate to yield the final product.", "Starting Materials": ["3-bromobenzaldehyde", "chloroacetonitrile", "ammonium acetate"], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in acetonitrile to form 2-(3-bromophenyl)-4-chloromethyl-1,3-oxazole-5-carbaldehyde.", "Step 2: The resulting aldehyde is then treated with ammonium acetate in ethanol under reflux conditions to yield the final product, 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole." ] } | |
CAS 编号 |
1038369-31-1 |
产品名称 |
2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole |
分子式 |
C10H7BrClNO |
分子量 |
272.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



